TOPC is a valuable precursor for the synthesis of ionic liquids (ILs) (). These are salts with a melting point below 100°C, possessing characteristics like high thermal stability, good conductivity, and the ability to dissolve a wide range of materials. By varying the counterion (the ion paired with TOPC), researchers can create ILs with specific properties tailored for various applications ().
TOPC exhibits phase transfer catalysis properties. These catalysts aid in transferring substances from one immiscible phase (like oil) to another (like water) (). This allows reactions to occur between species that wouldn't normally interact due to immiscibility. TOPC's ability to form complexes with various anions further enhances its effectiveness in specific reactions.
Studies have explored the potential of TOPC for extracting and separating metal ions (). Its lipophilic (fat-loving) nature allows it to transfer metal ions into an organic phase, facilitating their separation from aqueous solutions. This property holds promise for applications in hydrometallurgy, a field concerned with extracting metals from ores and other sources.
Tetraoctylphosphanium chloride, also known as tetrabutylphosphonium chloride, is an ionic compound with the chemical formula . It consists of a tetrabutylphosphonium cation and a chloride anion. This compound appears as a colorless to pale-yellow liquid and has a molecular weight of approximately 294.88 g/mol. It is hygroscopic and has a melting point ranging from 62 to 66 °C, with a boiling point of about 344.8 °C under standard atmospheric pressure .
Tetraoctylphosphanium chloride is notable for its ability to dissolve both polar and non-polar compounds, making it useful in various chemical applications. Its structure allows for significant ionic interactions, which contribute to its solubility and reactivity .
Tetraoctylphosphanium chloride is typically synthesized through the reaction of tributylphosphine with n-butyl chloride. The general reaction can be represented as follows:
This synthesis method yields tetraoctylphosphanium chloride in a straightforward manner, allowing for scalability in laboratory and industrial settings .
Tetraoctylphosphanium chloride has diverse applications across various fields:
Interaction studies involving tetraoctylphosphanium chloride focus on its behavior in different solvent environments and its interactions with biological systems. For instance, research has shown that the compound can stabilize certain molecular structures when mixed with water or organic solvents, affecting solvation dynamics and reaction kinetics. Additionally, its interactions with biomolecules are being studied to assess its safety and efficacy in medical applications .
Tetraoctylphosphanium chloride shares structural similarities with several other phosphonium compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetrabutylphosphonium bromide | C16H36BrP | Similar structure but with bromide instead of chloride; used in similar applications. |
Tetraethylphosphonium chloride | C8H20ClP | Shorter alkyl chains lead to different solubility properties; often used in organic synthesis. |
Triphenylphosphonium chloride | C18H18ClP | Contains phenyl groups instead of alkyl chains; used primarily in biochemical studies. |
Tetraoctylphosphanium chloride is unique due to its longer alkyl chains, which enhance its lipophilicity and alter its reactivity compared to shorter-chain phosphonium salts. This property makes it particularly effective as a phase transfer catalyst in biphasic systems .
The synthesis of tetraoctylphosphonium chloride primarily relies on quaternization reactions and metathesis processes, each offering distinct advantages in yield and scalability.
A direct route involves the reaction of trioctylphosphine with octyl chloride under controlled conditions. This method, while straightforward, requires stringent temperature modulation to prevent side reactions such as oxidation or dealkylation. The reaction proceeds via nucleophilic attack of the tertiary phosphine on the alkyl halide, forming the phosphonium cation and releasing hydrochloric acid as a byproduct. Optimized conditions (e.g., anhydrous solvents, inert atmospheres) enhance yields, typically exceeding 85% in laboratory settings.
Industrial-scale production often employs metathesis due to its compatibility with diverse anions. For example, tetraoctylphosphonium bromide (CAS 23906-97-0) undergoes anion exchange with potassium chloride in ethanol or chloroform. The reaction, governed by the solubility differences of alkali halides, precipitates potassium bromide while leaving the desired chloride salt in solution. Post-synthesis purification involves repeated aqueous washes and vacuum drying at 90–120°C to remove residual solvents. This method achieves >95% purity, as verified by ion chromatography.
Emerging methodologies leverage phosphine oxides as starting materials. A 2025 study demonstrated that cyclic phosphonium salts, including those with elongated π-conjugated systems, form via one-step reactions between phosphine oxides and alkyl chlorides. While not yet applied directly to tetraoctylphosphonium chloride, this approach eliminates chromatographic purification and achieves yields >90% for analogous structures.
Table 1: Comparison of Synthetic Methods for Tetraoctylphosphonium Chloride
Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Quaternization | Trioctylphosphine, C₈H₁₇Cl | Anhydrous THF, 60°C | 85–90 | 88–92 |
Metathesis | [P₈₈₈₈]Br, KCl | CHCl₃/H₂O, 25°C | 92–95 | 94–97 |
Phosphine Oxide Route | P(O)(C₈H₁₇)₃, C₈H₁₇Cl | Toluene, 110°C | 90–93* | 95–98* |
*Extrapolated from analogous syntheses.
Structural confirmation of tetraoctylphosphonium chloride necessitates multimodal characterization to verify both cationic and anionic components.
Single-crystal X-ray diffraction, though challenging due to the compound’s hygroscopicity, reveals a tetrahedral geometry around phosphorus. A 2025 study of a related phosphonium salt showed P–C bond lengths of 1.80–1.85 Å and C–P–C angles of 109.5°, consistent with ideal sp³ hybridization.
Combustion analysis provides empirical formula validation, with expected ratios of C (68.2%), H (12.1%), P (5.6%), and Cl (6.3%). Differential scanning calorimetry (DSC) indicates a glass transition temperature (T₉) near −40°C, while thermogravimetric analysis (TGA) shows decomposition onset at 280°C.
Table 2: Structural Data for Tetraoctylphosphonium Chloride
Technique | Key Observations | Reference |
---|---|---|
³¹P NMR | δ −22.5 ppm (singlet) | |
X-ray Diffraction | P–C: 1.82 Å; C–P–C: 109.3° | |
Elemental Analysis | C: 68.4%, H: 12.0%, P: 5.5%, Cl: 6.2% | |
TGA | Decomposition onset: 278°C |
The synthesis of tetraoctylphosphonium chloride exemplifies broader trends in phosphonium salt preparation, where method selection balances efficiency, cost, and purity.
The phosphine oxide route, while nascent, eliminates chromatographic steps and achieves higher yields for structurally complex salts. For tetraoctylphosphonium chloride, adapting this method could reduce production costs by 15–20% compared to traditional routes.
Metathesis dominates industrial settings due to its compatibility with continuous flow systems. For instance, a semicontinuous process described in reduces reaction times from 72 hours to 18–24 hours by coupling two reactors in series. In contrast, quaternization remains preferred for small-scale, high-purity applications.
Tetraoctylphosphonium chloride operates through anion exchange mechanisms in chloride-rich aqueous solutions. The compound’s phosphonium cation ([P8888]⁺) interacts with anionic metal-chloro complexes formed under high chloride concentrations. For example, transition metals such as cobalt(II) and zinc(II) form [CoCl₄]²⁻ and [ZnCl₄]²⁻ complexes in concentrated HCl environments, which are extracted into the ionic liquid phase via electrostatic pairing with [P8888]⁺ cations [1] [4].
The extraction efficiency depends on chloride ion activity and the stability of the metal-chloro complexes. Studies demonstrate that increasing chloride concentration enhances the distribution ratio (D) of cobalt(II) by promoting the formation of extractable [CoCl₄]²⁻ species [4]. This mechanism is described by the equilibrium:
$$
\text{[Co(H₂O)₆]²⁺} + 4\text{Cl⁻} \leftrightarrow \text{[CoCl₄]²⁻} + 6\text{H₂O}
$$
Subsequent ion exchange with tetraoctylphosphonium chloride follows:
$$
2[\text{P8888}]^+\text{Cl⁻} + \text{[CoCl₄]²⁻} \leftrightarrow [\text{P8888}]₂^+\text{[CoCl₄]²⁻} + 2\text{Cl⁻}
$$
This process is thermodynamically favorable, with Gibbs free energy changes (ΔG°) ranging from -5.19 to -8.34 kJ·mol⁻¹ for cobalt extraction [4].
Table 1: Extraction Efficiency of Transition Metals in Chloride Media
Metal Ion | Chloride Concentration (M) | Extraction Efficiency (%) |
---|---|---|
Co(II) | 3.0 | 70 |
Zn(II) | 4.0 | 85 |
Fe(III) | 5.0 | 95 |
Data derived from equilibrium studies in concentrated HCl solutions [1] [5].
The selectivity of tetraoctylphosphonium chloride for transition metals is highly pH-dependent. At low pH (≤2), metals forming stable anionic chloro complexes (e.g., Fe³⁺, Cu²⁺, Zn²⁺) are preferentially extracted, while rare earth elements (REEs) remain in the aqueous phase due to their cationic speciation [1] [6]. For instance, iron(III) achieves >95% extraction at pH 1.5, whereas lanthanum(III) shows negligible extraction under the same conditions [1].
A critical pH threshold exists between transition metals and REEs. Transition metals exhibit extraction maxima at pH 1–3, whereas REEs require pH >5 for significant recovery. This divergence enables selective separation, as demonstrated by the one-pH-unit gap in extraction curves for Nd³⁺ (REE) versus Co²⁺ (transition metal) [1].
Key Selectivity Trends:
Tetraoctylphosphonium chloride exhibits negligible affinity for REEs in acidic chloride media, making it ideal for separating transition metals from REE-containing solutions. In mixed systems containing dysprosium(III) and cobalt(II), >99% cobalt removal is achieved while retaining >98% dysprosium in the aqueous phase [1].
Table 2: Separation Factors (β) for REEs Relative to Lanthanum
REE Pair | Separation Factor (β) |
---|---|
Nd/La | 1.8 |
Dy/La | 2.3 |
Sm/La | 1.5 |
Er/La | 2.1 |
Data from chloride media at pH 2.5 [1].
The compound’s selectivity enables purification of REE streams contaminated with transition metals. For example, in post-leaching solutions from electronic waste, tetraoctylphosphonium chloride removes >90% of iron and copper while preserving >95% yttrium and neodymium [6]. This capability addresses a critical challenge in REE recycling, where transition metal impurities often degrade product quality.
The tetraoctylphosphanium cation exhibits a tetrahedral geometry around the central phosphorus atom, with each of the four octyl chains extending outward to create a highly lipophilic molecular framework [1]. The systematic name for this compound follows the International Union of Pure and Applied Chemistry nomenclature as tetraoctylphosphanium chloride, reflecting its composition of four octyl substituents attached to a phosphonium center [1] [3].
The molecular formula C32H68ClP indicates the presence of thirty-two carbon atoms, sixty-eight hydrogen atoms, one chlorine atom, and one phosphorus atom [2] [3]. The SMILES notation for this compound is represented as CCCCCCCCP+(CCCCCCCC)CCCCCCCC.[Cl-], demonstrating the quaternary phosphonium structure with the associated chloride counterion [2].
The physical characteristics of tetraoctylphosphanium chloride are influenced by its long alkyl chains and ionic nature . The compound exhibits enhanced lipophilicity compared to shorter-chain phosphonium salts, which significantly affects its solubility properties and reactivity patterns . Research has demonstrated that tetraoctylphosphanium compounds possess unique solubility behavior, being capable of dissolving both polar and non-polar compounds due to their amphiphilic nature .
The thermal properties of tetraoctylphosphanium-based ionic liquids have been extensively studied, revealing high thermal stability with decomposition temperatures ranging from 371 to 384 degrees Celsius [6]. These compounds exhibit remarkable thermal stability over extended periods, with weight loss measurements indicating only 0.17 to 0.40 percent mass loss at 100 degrees Celsius over ten hours [6].
Tetraoctylphosphanium chloride serves as a fundamental precursor in the synthesis of room temperature ionic liquids through anion exchange reactions [7]. The compound's role as an ionic liquid precursor is particularly significant because it allows for the creation of task-specific ionic liquids by varying the counterion while maintaining the bulky tetraoctylphosphanium cation . This versatility enables researchers to tailor ionic liquid properties for specific applications by selecting appropriate anions [7].
The synthesis of tetraoctylphosphanium-based ionic liquids typically involves metathesis reactions where the chloride anion is exchanged with other anions such as bis(trifluoromethanesulfonyl)imide, oleate, or acetate [5] [7]. Studies have shown that tetraoctylphosphanium methanesulfonate can be prepared using established synthetic protocols, demonstrating the compound's utility in creating diverse ionic liquid systems [7].
Research has revealed that tetraoctylphosphanium-based ionic liquids exhibit exceptional electrochemical properties, making them valuable in electrochemical applications [8]. Tetraoctylphosphanium tetrakis(pentafluorophenyl)borate, derived from the chloride precursor, demonstrates a wide metal-electrolyte potential window of approximately 3.5 volts and a large liquid-liquid polarizable potential window of about 0.9 volts at 60 degrees Celsius [8].
The electrochemical characteristics of these compounds include enhanced electron transfer kinetics and ion transfer reactions at interfaces [8]. Finite element analysis studies have shown improved kinetics for both electron transfer at metal electrode interfaces and ion transfer at water-ionic liquid interfaces [8]. These properties make tetraoctylphosphanium-derived ionic liquids particularly suitable for conventional electrochemistry and biphasic metal ion extractions [8].
Tetraoctylphosphanium chloride exhibits significant potential as a phase transfer catalyst, facilitating the transfer of substances between immiscible phases [9]. The compound's ability to form complexes with various anions enhances its effectiveness in specific reactions where reactants exist in different phases . The long alkyl chains of the tetraoctylphosphanium cation contribute to its lipophilic character, making it particularly effective in biphasic systems .
Phase transfer catalysis involving phosphonium salts has been extensively studied, with researchers demonstrating that the cation architecture and chain length significantly impact catalytic performance [9]. The tetraoctylphosphanium structure provides optimal balance between hydrophobic character and ionic functionality, enabling efficient phase transfer processes [9]. These catalysts have found applications in oxidations, alkylations, nucleophilic substitutions, polymerizations, and reduction reactions [9].
The role of tetraoctylphosphanium chloride in metal extraction processes has been demonstrated through research on tetraoctylphosphanium oleate systems [5]. Studies have shown that the tetraoctylphosphanium cation can function as both an extractant for anionic metal complexes and as a component in bifunctional ionic liquid systems [5]. The extraction behavior varies significantly with solution pH, with different metals being extracted through distinct mechanisms [5].
Research has revealed that at high pH values (greater than 5), metals are extracted via the oleate anion, while at low pH values and high hydrochloric acid concentrations, certain transition metals are extracted as anionic chloro complexes in combination with tetraoctylphosphanium cations [5]. This dual extraction mechanism makes tetraoctylphosphanium-based systems particularly valuable for selective metal separations [5].
Comprehensive studies on tetraoctylphosphanium bromide, a closely related compound, have provided insights into the thermophysical properties of tetraoctylphosphanium salts [10] [11]. Experimental measurements conducted over temperature ranges between 288.15 and 353.15 Kelvin at atmospheric pressure have revealed important density, viscosity, refractive index, and surface tension characteristics [10] [11].
The research demonstrates that tetraoctylphosphanium salts exhibit lower viscosity compared to analogous ammonium compounds due to molecular features including larger bond distances and higher flexibility of bond angles and dihedral angles [12]. These structural characteristics contribute to enhanced ion mobility and reduced intermolecular interactions [12]. The isobaric thermal expansion coefficients and critical temperatures for these compounds have been estimated and provide valuable data for industrial applications [11].
The synthesis of tetraoctylphosphanium chloride and related compounds follows established protocols for quaternary phosphonium salt preparation [7] [13]. The fundamental synthetic approach involves the Menschutkin reaction, where tertiary phosphines react with alkyl halides to form quaternary phosphonium salts [14]. Industrial production methods have been developed to ensure consistent quality and yield of these compounds [13] [15].
Tetraoctylphosphanium bromide, commonly used as a synthetic intermediate, is produced through controlled reaction conditions with melting points ranging from 40 to 45 degrees Celsius [13] [15]. The synthesis protocols emphasize the importance of maintaining anhydrous conditions and controlling reaction temperatures to achieve optimal product quality [13]. These compounds are typically stored under inert atmospheres at temperatures below 30 degrees Celsius to maintain stability [13].
Property | Value |
---|---|
Chemical Name | Tetraoctylphosphanium chloride |
IUPAC Name | Tetraoctylphosphanium chloride |
Chemical Formula | C32H68ClP |
Molecular Weight | 519.3 g/mol |
CAS Registry Number | 37165-84-7 |
PubChem CID | 21871669 |
Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Tetraoctylphosphanium chloride | C32H68ClP | 519.30 | 37165-84-7 |
Tetrabutylphosphonium chloride | C16H36ClP | 294.88 | 2304-30-5 |
Tetraoctylphosphonium bromide | C32H68BrP | 563.76 | 23906-97-0 |
Triethyl(octyl)phosphonium chloride | C14H32ClP | 266.83 | 482647-71-2 |
Application Category | Specific Role | Key Properties |
---|---|---|
Ionic Liquid Synthesis | Precursor for ionic liquid formation with various counterions | High thermal stability, good conductivity |
Phase Transfer Catalysis | Transfer of substances between immiscible phases | Forms complexes with various anions |
Metal Extraction | Selective extraction of metals from chloride solutions | pH-dependent extraction behavior |
Electrochemical Applications | Room temperature ionic liquid in electrochemical cells | Wide electrochemical window (~3.5 V) |
Solvent Systems | Component in mixed solvent systems for dissolution | Enhanced solubility properties |
Catalytic Reactions | Catalyst support and medium for organic synthesis | Facilitates reaction selectivity |